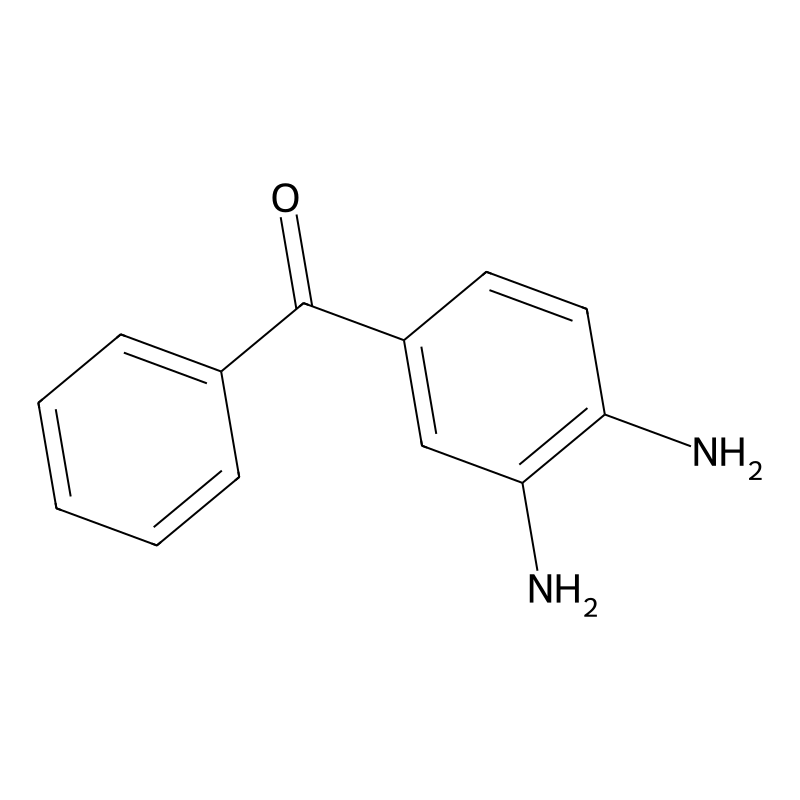

3,4-Diaminobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Precursor for the synthesis of various polymers: Due to its reactive amine groups, 3,4-DAB acts as a valuable building block for the synthesis of diverse polymers, including polyimides, polyamides, and polyureas. These polymers possess valuable properties like high thermal stability, mechanical strength, and flame retardancy, making them suitable for various engineering applications.

- Preparation of Schiff bases and other functional molecules: 3,4-DAB can be condensed with various aldehydes and ketones to form Schiff bases, which are essential intermediates in organic synthesis. Additionally, it can be used to synthesize other functional molecules with diverse applications in medicinal chemistry, materials science, and catalysis.

Material Science

- Development of organic light-emitting diodes (OLEDs): 3,4-DAB can be employed as a hole-transporting material (HTM) in OLEDs. HTMs play a crucial role in facilitating the movement of holes (positively charged carriers) within the device, contributing to efficient light emission.

- Design of photoresponsive materials: The photophysical properties of 3,4-DAB can be tailored for the development of photoresponsive materials. These materials exhibit changes in their physical or chemical properties upon exposure to light, making them valuable for applications in areas like photocatalysis, data storage, and sensors.

Biological Applications

- Antibacterial and antifungal activity: Studies have shown that 3,4-DAB exhibits antibacterial and antifungal activity against various microorganisms. This property holds potential for the development of novel antimicrobial agents.

- Enzyme inhibition: 3,4-DAB can act as an inhibitor for certain enzymes, making it a potential tool for studying enzyme function and exploring its therapeutic potential in diseases associated with enzyme dysregulation.

3,4-Diaminobenzophenone is an organic compound with the molecular formula and a CAS number of 39070-63-8. It is characterized by the presence of two amino groups located at the 3 and 4 positions of the benzophenone structure. This compound is notable for its unsymmetrical nature, distinguishing it from other similar compounds that may have symmetrical arrangements.

3,4-Diaminobenzophenone has gained attention in various fields due to its potential applications in organic synthesis and biological activity. Its structure allows for diverse

- Chelation: The amine groups can form complexes with metal ions, making it a potential chelating agent [].

- Hydrogen Bonding: The amine and carbonyl groups can participate in hydrogen bonding, allowing it to interact with other molecules containing hydrogen bond donors or acceptors [].

- Redox Activity: The amine groups can potentially undergo oxidation-reduction reactions depending on the surrounding environment [].

- Reduction Reactions: The nitro groups can be reduced to amines using catalysts such as palladium on carbon under hydrogen atmosphere, which is a common method for synthesizing this compound from intermediates like 3-nitro-4-chlorobenzophenone .

- Condensation Reactions: It can undergo cyclocondensation with glyoxal to form quinoxaline derivatives, demonstrating its utility in synthesizing more complex organic structures .

- Substitution Reactions: The amino groups can also act as nucleophiles in electrophilic substitution reactions, allowing for further functionalization of the benzophenone core .

Research has indicated that 3,4-diaminobenzophenone exhibits various biological activities. It has been studied for its potential antimicrobial properties and as an intermediate in synthesizing biologically active compounds. For instance, derivatives of this compound have shown promising results in antibacterial and antifungal assays, indicating its potential use in pharmaceuticals .

The synthesis of 3,4-diaminobenzophenone can be accomplished through several methods:

- Ammoniation and Reduction:

- Friedel-Crafts Reaction:

These methods highlight the versatility of synthetic routes available for producing this compound.

3,4-Diaminobenzophenone finds several applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

- Material Science: Its derivatives are utilized in creating polymers and resins with specific properties.

- Biological Research: Due to its biological activity, it is explored for potential therapeutic applications .

Studies have focused on the interactions of 3,4-diaminobenzophenone with various biological targets. Molecular docking studies have suggested that it can bind effectively to certain enzymes and receptors, which may explain its observed biological activities. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3,4-diaminobenzophenone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminobenzophenone | Symmetrical | Contains only one amino group; used in dye synthesis |

| Benzophenone | Parent structure | Lacks amino groups; primarily used as a UV filter |

| 4-Aminobenzophenone | Symmetrical | Contains one amino group; used in pharmaceuticals |

| 3,3'-Diaminobenzophenone | Symmetrical | Both amino groups on the same benzene ring |

The uniqueness of 3,4-diaminobenzophenone lies in its unsymmetrical arrangement of amino groups, which allows for diverse reactivity and potential applications not found in its symmetrical counterparts.

3,4-Diaminobenzophenone, systematically named as (3,4-diaminophenyl)(phenyl)methanone, represents a benzophenone derivative characterized by the presence of two amino groups positioned at the 3 and 4 positions of one phenyl ring. The compound exhibits the molecular formula C₁₃H₁₂N₂O with a molecular weight of 212.25 g/mol. The Chemical Abstracts Service (CAS) registry number 39070-63-8 serves as the primary identifier for this compound in chemical databases worldwide.

The nomenclature of this compound reflects its structural complexity, with various systematic and common names employed across different contexts. Alternative designations include 4-benzoylbenzene-1,2-diamine, 4-benzoyl-o-phenylenediamine, and 2-amino-4-benzoylaniline. The European Community number 254-273-8 provides additional regulatory identification within European chemical classification systems. These multiple naming conventions demonstrate the compound's widespread recognition and utilization across diverse chemical disciplines.

Table 1: Chemical Identifiers and Properties of 3,4-Diaminobenzophenone

The structural analysis reveals the presence of critical functional groups that define the compound's reactivity profile. The two amino groups (-NH₂) positioned adjacently on the benzene ring create opportunities for hydrogen bonding and nucleophilic reactions, while the carbonyl group (C=O) of the benzophenone moiety provides electrophilic character. This combination of electron-donating amino groups and electron-withdrawing carbonyl functionality creates a unique electronic environment that influences both the compound's physical properties and chemical behavior.

Historical Context of Discovery and Development

The development of 3,4-diaminobenzophenone can be traced through patent literature and synthetic methodology evolution, with significant advances occurring in the late 20th and early 21st centuries. Early preparation methods involved multi-step synthetic approaches starting from nitrobenzophenone derivatives, as documented in various patent applications. The compound gained prominence through its identification as a crucial intermediate in pharmaceutical synthesis, particularly for benzimidazole-based anthelmintic agents.

Patent documentation reveals that systematic approaches to 3,4-diaminobenzophenone synthesis were developed through Friedel-Crafts acylation reactions followed by nitration and subsequent reduction processes. The Canadian patent CA1213906A describes a comprehensive process for preparation involving nitrating chloronitrobenzophenone mixtures obtained through Friedel-Crafts reactions between nitrobenzoyl chloride and chlorobenzene, followed by catalytic reduction and dechlorination. This methodological framework established the foundation for industrial-scale production of the compound.

More recent developments in synthesis methodology have focused on optimizing reaction conditions to achieve higher purity levels and improved yields. The Chinese patent CN109467512B, filed in 2018, describes an advanced synthetic method that addresses quality control challenges in commercial production. This work specifically targets the control of impurities such as 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone, achieving purities exceeding 99.8% with individual impurity levels below 0.05%.

The evolution of synthetic approaches reflects broader trends in organic chemistry toward more efficient and environmentally sustainable processes. Contemporary methods emphasize catalyst recovery, solvent recycling, and waste minimization, as demonstrated in the palladium-carbon catalyzed hydrogenation processes described in recent patent literature. These developments represent significant advances from earlier tin-based reduction methods that required large quantities of concentrated acids and generated substantial waste streams.

Significance in Organic and Medicinal Chemistry

3,4-Diaminobenzophenone occupies a central position in pharmaceutical chemistry as an essential intermediate for the synthesis of benzimidazole carbamate anthelmintics. The compound serves as the primary building block for mebendazole production, a broad-spectrum anthelmintic agent widely used in treating parasitic worm infections. This application alone represents a substantial portion of the compound's commercial significance, given the global demand for effective antiparasitic medications.

Beyond its pharmaceutical applications, 3,4-diaminobenzophenone has emerged as a valuable matrix compound in analytical chemistry, particularly for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). Research has demonstrated that this compound exhibits superior performance characteristics compared to conventional matrices when analyzing oligonucleotides. The matrix enables intact oligonucleotide ion production at lower laser powers, resulting in improved detection limits, reduced fragmentation, and fewer alkali metal ion adducts.

Table 2: Applications and Advantages of 3,4-Diaminobenzophenone in MALDI-MS

| Application Parameter | Performance Characteristic | Advantage |

|---|---|---|

| Detection Limits | 4 fmol for 24mer oligonucleotides | Enhanced sensitivity |

| Fragmentation | Minimal fragmentation observed | Improved structural integrity |

| Alkali Adducts | Reduced formation | Cleaner mass spectra |

| Sample Homogeneity | Highly homogeneous preparations | Reduced need for "sweet spots" |

| Reproducibility | Excellent shot-to-shot consistency | Reliable quantitative analysis |

The analytical advantages of 3,4-diaminobenzophenone as a MALDI matrix extend to oligonucleotide analysis applications, where traditional matrices often fail to provide adequate performance. Studies have shown that samples prepared with this matrix demonstrate excellent shot-to-shot reproducibility, superior resolution, and enhanced signal-to-noise ratios compared to conventional alternatives such as 3-hydroxypicolinic acid (3-HPA) and 2,4,6-trihydroxyacetophenone (2,4,6-THAP).

Traditional Synthesis Routes

The synthesis of 3,4-diaminobenzophenone has been extensively studied through various traditional approaches, with two primary methodologies dominating the literature: nitro reduction pathways and Friedel-Crafts acylation approaches [1] [7]. These established routes provide reliable access to this important pharmaceutical intermediate, particularly for the synthesis of mebendazole and related anthelmintic compounds [7].

Nitro Reduction Pathways

The nitro reduction pathway represents one of the most widely employed traditional methods for synthesizing 3,4-diaminobenzophenone [34]. This approach typically begins with 3,4-dinitrobenzophenone or related nitro-substituted precursors, which are subsequently reduced to the corresponding diamine [34].

Iron-mediated reduction in acidic conditions constitutes a classical and economically viable approach [34] [36]. The reaction typically proceeds under temperatures ranging from 80 to 100 degrees Celsius for 4 to 8 hours, yielding conversion rates of 80 to 85 percent [34]. This method utilizes readily available and cost-effective reagents, making it particularly attractive for large-scale industrial applications [34] [36].

Catalytic hydrogenation using palladium on carbon represents a more refined approach, offering superior selectivity and milder reaction conditions [34]. The process operates at temperatures between 25 and 50 degrees Celsius under hydrogen pressures of 20 to 50 bar, achieving yields of 85 to 95 percent within 2 to 6 hours [34]. The methodology involves three distinct steps: initial nitration of 4-chlorobenzophenone with nitric acid at temperatures below 5 degrees Celsius, followed by amination through heating with ammonia in methanol at 125 degrees Celsius, and final reduction of nitro groups using hydrogen gas with palladium-on-carbon catalyst .

Raney nickel catalysis provides another effective reduction pathway, operating at temperatures of 50 to 80 degrees Celsius and delivering yields between 90 and 95 percent [34] [35]. This method demonstrates high catalytic activity and produces consistently good yields, though it requires careful handling of the pyrophoric Raney nickel catalyst [34] [35].

Tin chloride reduction offers selective reduction capabilities, particularly useful when preserving other functional groups in complex molecular structures [34] [36]. The reaction proceeds at ambient to moderate temperatures (25 to 60 degrees Celsius) over extended periods of 6 to 12 hours, yielding 75 to 85 percent conversion [34] [36].

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents an alternative synthetic strategy that constructs the benzophenone core while introducing amino functionality through subsequent transformations [1] [26] [28]. This approach offers direct access to substituted benzophenones through carbon-carbon bond formation between aromatic rings and acyl chlorides [26] [28].

The traditional Friedel-Crafts synthesis of benzophenone derivatives requires stoichiometric amounts of Lewis acid catalysts, typically aluminum chloride [26] [28]. The reaction mechanism involves formation of an acylium ion intermediate through coordination of the acyl chloride with the Lewis acid catalyst, followed by electrophilic aromatic substitution [26] [28]. Temperature control proves critical, as elevated temperatures can lead to multiple acylation and rearrangement reactions [26] [28].

Recent investigations have demonstrated that Friedel-Crafts acylation can be performed with reduced Lewis acid catalyst loadings under optimized conditions [26]. The multivariate analysis reveals that temperature, catalyst nature, and catalyst ratio constitute the most important factors influencing reaction outcomes [26]. The interaction between catalyst percentage and catalyst nature, as well as temperature-catalyst nature interactions, prove determinant for achieving acceptable yields [26].

For the synthesis of 3,4-diaminobenzophenone precursors, the acylation of 3,4-dinitroaniline derivatives with benzoyl chloride provides a viable route [1] [26]. Subsequent reduction of the nitro groups yields the desired diamine product [1] [34]. This approach offers particular advantages when preparing specifically substituted benzophenone derivatives that may be difficult to access through other methods [26] [28].

Recent Advances in Process Optimization

Contemporary research has focused extensively on optimizing synthetic processes for 3,4-diaminobenzophenone to enhance yield, reduce impurity formation, and improve overall process economics [7] [12] [32]. These optimization efforts have concentrated primarily on two critical areas: ammoniation parameter control and catalytic hydrogenation improvements [7] [12].

Ammoniation Parameter Control

The ammoniation step represents a crucial transformation in the synthesis of 3,4-diaminobenzophenone, where precise parameter control directly impacts both yield and product purity [7] [11]. Strict control of ammoniation technological parameters has been demonstrated to significantly reduce impurity levels while maintaining high conversion rates [7].

Temperature control emerges as the most critical parameter in ammoniation processes [7] [30]. Optimal ammoniation temperatures range from 120 to 140 degrees Celsius, balancing conversion efficiency with minimal side reaction formation [7] [30]. Temperatures below this range result in incomplete conversion, while excessive temperatures promote unwanted side reactions and impurity formation [7] [30].

Pressure control during ammoniation requires maintenance within 2 to 5 bar to ensure adequate mass transfer while preventing equipment stress [11] [30]. The ammonia flow rate optimization, typically maintained between 10 and 20 milliliters per minute, ensures sufficient reagent contact while avoiding excessive ammonia consumption [11] [30].

Catalyst loading for ammoniation reactions has been optimized to 5 to 10 mole percent, providing adequate catalytic activity while minimizing catalyst-related impurities [11] [12]. The choice of catalyst system significantly influences both reaction rate and selectivity, with nickel-based catalysts demonstrating superior performance in many applications [12] [36].

Solvent system optimization has identified methanol-water mixtures in 4:1 ratios as providing optimal solubility characteristics while facilitating product isolation [11] [15]. pH control within the range of 7.0 to 8.5 maintains catalyst stability and prevents acid-catalyzed side reactions [11] [15].

Catalytic Hydrogenation Improvements

Recent advances in catalytic hydrogenation have focused on developing more robust and efficient catalyst systems for the reduction of nitro groups to amines [12] [14] [38]. These improvements address both catalyst stability and reaction efficiency under industrial operating conditions [12] [38].

The development of manganese-based pincer complexes has provided highly efficient alternatives to traditional noble metal catalysts [12]. These manganese catalysts demonstrate exceptional productivity with turnover frequencies up to 41,000 per hour and turnover numbers reaching 200,000 [12]. The catalyst system enables near-quantitative hydrogenation at loadings as low as 5 to 200 parts per million [12].

Activation protocol optimization has proven crucial for catalyst performance and stability [12]. While conventional activation employing alkoxide bases can provide catalytically competent species under hydrogen atmosphere, activation with hydride donor promoters such as potassium triethylborohydride significantly improves performance [12]. This improved activation protocol reduces hydrogenation onset time and increases reaction rates nearly three-fold [12].

Temperature tolerance improvements allow operation at elevated temperatures of 80 to 100 degrees Celsius without catalyst degradation [12]. This thermal stability represents a significant improvement over earlier catalyst systems that rapidly degraded above 70 degrees Celsius [12]. The enhanced stability enables more efficient processing conditions and improved reaction kinetics [12].

Pressure optimization studies have identified optimal hydrogen pressures of 20 to 50 bar for balancing reaction rate with equipment requirements [12] [38]. Higher pressures favor the thermodynamics of the reduction reaction while facilitating carbon species formation necessary for catalyst activation [38].

Impurity Profiling and Mitigation Strategies

Comprehensive impurity profiling represents a critical aspect of 3,4-diaminobenzophenone synthesis, particularly given its role as a pharmaceutical intermediate where purity specifications are stringent [7] [18] [25]. Modern analytical approaches enable detection and quantification of impurities at levels as low as 0.05 percent, meeting regulatory requirements for pharmaceutical applications [7] [18].

3-Amino-4-hydroxy-benzophenone Contamination

3-Amino-4-hydroxy-benzophenone constitutes one of the most significant impurities encountered in 3,4-diaminobenzophenone synthesis, typically present at levels ranging from 0.1 to 0.5 percent [7] [19]. This impurity forms primarily through partial hydrolysis during the ammoniation step, where incomplete displacement of halogen substituents leads to hydroxyl group formation [7] [19].

The formation mechanism involves nucleophilic attack by water molecules on electrophilic carbon centers during the ammoniation process [7] [19]. Elevated temperatures and extended reaction times increase the probability of hydrolysis reactions, particularly in the presence of trace moisture [7] [19]. The impurity exhibits similar chemical properties to the desired product, making separation challenging through conventional purification methods [7] [19].

Detection and quantification of 3-amino-4-hydroxy-benzophenone require sophisticated analytical techniques [18] [19]. Liquid chromatography-tandem mass spectrometry provides the most reliable method for detecting this impurity at regulatory levels [18] [19]. The compound exhibits characteristic fragmentation patterns that enable unambiguous identification even in complex reaction mixtures [18] [19].

Mitigation strategies focus primarily on optimizing ammoniation conditions to minimize hydrolysis reactions [7] [19]. Strict exclusion of moisture from reaction systems proves essential, requiring anhydrous solvents and inert atmosphere conditions [7] [19]. Temperature control within optimal ranges reduces the driving force for hydrolysis while maintaining adequate conversion rates [7] [19].

Alternative approaches involve selective chemical treatment to convert the hydroxy impurity to more easily separable derivatives [19] [25]. Acetylation or alkylation of the hydroxyl group creates derivatives with significantly different physical properties, facilitating separation through conventional chromatographic methods [19] [25].

3-Amino-4-chloro-benzophenone Byproduct Analysis

3-Amino-4-chloro-benzophenone represents another significant byproduct in 3,4-diaminobenzophenone synthesis, typically present at levels of 0.05 to 0.3 percent [7] [17]. This impurity arises from incomplete chlorine displacement during the ammoniation process, where insufficient reaction time or inadequate ammonia contact results in partial substitution [7] [17].

The formation pathway involves competitive reactions between ammonia nucleophiles and chlorine-substituted aromatic carbons [7] [17]. Steric hindrance and electronic effects influence the relative rates of substitution at different positions, leading to incomplete conversion when reaction conditions are suboptimal [7] [17]. The chloro-substituted impurity exhibits enhanced stability compared to the desired diamino product, making complete conversion challenging [7] [17].

Gas chromatography-mass spectrometry provides the most effective analytical method for detecting and quantifying 3-amino-4-chloro-benzophenone [17] [18]. The compound exhibits distinctive mass spectral fragmentation patterns that enable reliable identification and quantification at trace levels [17] [18]. The presence of chlorine isotopes provides additional confirmation through characteristic isotope patterns [17] [18].

Control strategies emphasize complete chlorine substitution through optimized reaction conditions [7] [17]. Extended reaction times ensure adequate contact between ammonia and chloro-substituted carbons, promoting complete substitution [7] [17]. Elevated ammonia concentrations drive the equilibrium toward complete substitution while maintaining reasonable reaction rates [7] [17].

Temperature optimization balances the competing requirements of promoting substitution reactions while minimizing thermal degradation [7] [17]. Optimal temperatures typically range from 120 to 140 degrees Celsius, providing sufficient thermal energy for substitution while avoiding decomposition pathways [7] [17].

Post-reaction purification strategies include selective extraction methods that exploit the different basicity of amino versus chloro substituents [17] [25]. Acid-base extractions can selectively remove amino-containing products while leaving chloro-substituted impurities in organic phases [17] [25]. Alternatively, crystallization from carefully selected solvent systems can achieve effective separation based on differential solubilities [17] [25].

Data Tables

| Traditional Synthesis Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantages |

|---|---|---|---|---|

| Nitro Reduction - Iron in Acid | 80-85 | 80-100 | 4-8 | Low cost, readily available reagents |

| Nitro Reduction - Catalytic Hydrogenation (Pd/C) | 85-95 | 25-50 | 2-6 | High selectivity, mild conditions |

| Nitro Reduction - Raney Nickel | 90-95 | 50-80 | 3-6 | High activity, good yields |

| Nitro Reduction - Tin(II) Chloride | 75-85 | 25-60 | 6-12 | Selective reduction possible |

| Friedel-Crafts Acylation | 70-80 | 0-5 (nitration) | 2-4 | Direct acylation approach |

| Process Parameter | Optimal Range | Critical Impact | Monitoring Method |

|---|---|---|---|

| Ammoniation Temperature | 120-140°C | Conversion efficiency | Thermocouple |

| Ammoniation Pressure | 2-5 bar | Reaction rate | Pressure gauge |

| Ammonia Flow Rate | 10-20 mL/min | Mass transfer | Flow meter |

| Catalyst Loading | 5-10 mol% | Selectivity | Weight percentage |

| Hydrogenation Pressure | 20-50 bar | Reaction rate | Pressure transducer |

| Hydrogenation Temperature | 40-80°C | Side reactions | Temperature probe |

| Impurity Type | Formation Mechanism | Level (%) | Detection Method | Control Strategy |

|---|---|---|---|---|

| 3-Amino-4-hydroxy-benzophenone | Partial hydrolysis during ammoniation | 0.1-0.5 | LC-MS/MS | Optimize ammoniation conditions |

| 3-Amino-4-chloro-benzophenone | Incomplete chlorine displacement | 0.05-0.3 | GC-MS | Complete chlorine substitution |

| Unreacted starting material | Insufficient reaction time/temperature | 0.5-2.0 | HPLC-UV | Extended reaction time |

| Over-reduction products | Excessive hydrogenation conditions | 0.1-0.8 | NMR spectroscopy | Controlled hydrogen pressure |

Monoclinic Crystal System Properties

3,4-Diaminobenzophenone forms a crystalline semihydrate that exhibits distinct monoclinic crystal system characteristics [1]. The compound crystallizes in the monoclinic space group C2, representing a centrosymmetric crystal structure with specific symmetry operations that govern the molecular arrangement within the crystal lattice [1]. The unit cell parameters have been precisely determined through single crystal X-ray diffraction analysis, revealing lattice dimensions of a = 28.703(8) Å, b = 4.722(2) Å, and c = 8.7076(10) Å, with a characteristic monoclinic angle β = 99.40(2)° [1] [2].

The crystal structure contains two formula units per unit cell (Z = 2), indicating that each unit cell accommodates two molecules of 3,4-diaminobenzophenone along with one water molecule in the semihydrate form [1]. The molecular formula for the crystalline form is represented as C₁₃H₁₂N₂O·0.5H₂O, demonstrating the incorporation of water molecules into the crystal lattice structure through specific intermolecular interactions [1]. The monoclinic crystal system exhibits characteristic symmetry elements including a two-fold rotation axis and mirror planes that define the spatial arrangement of molecules within the crystal structure [1].

The crystallographic analysis reveals that the molecular packing arrangement is significantly influenced by the presence of amino groups at the 3,4-positions of the benzophenone framework [1]. These functional groups create specific steric and electronic environments that determine the optimal molecular orientations within the crystal lattice [1]. The monoclinic system provides sufficient flexibility to accommodate the bulky benzophenone core while maintaining efficient packing density through intermolecular interactions [1].

| Property | Value | Reference |

|---|---|---|

| Space Group | C2 | [1] |

| Crystal System | Monoclinic | [1] |

| Unit Cell Parameter a | 28.703(8) Å | [1] |

| Unit Cell Parameter b | 4.722(2) Å | [1] |

| Unit Cell Parameter c | 8.7076(10) Å | [1] |

| Unit Cell Parameter β | 99.40(2)° | [1] |

| Z (molecules per unit cell) | 2 | [1] |

| Formula Units | C₁₃H₁₂N₂O·0.5H₂O | [1] |

Hydrogen Bonding Network Topology

The hydrogen bonding network in 3,4-diaminobenzophenone semihydrate exhibits a complex three-dimensional topology that stabilizes the crystal structure through multiple intermolecular interactions [1] [3]. The primary hydrogen bonding motifs involve N–H⋯O and O–H⋯O interactions that create a robust supramolecular framework extending throughout the crystal lattice [1] [3]. The amino groups positioned at the 3,4-positions serve as hydrogen bond donors, while the carbonyl oxygen of the benzophenone core and the water molecules function as hydrogen bond acceptors [1].

The molecular chains are organized into a distinctive double ribbon arrangement within the (b,c) crystallographic plane [1]. This unique structural motif arises from the cooperative effect of multiple hydrogen bonding interactions that link adjacent molecules in a systematic manner [1]. The N–H⋯O hydrogen bonds primarily involve the amino hydrogen atoms interacting with the carbonyl oxygen atoms of neighboring molecules, creating linear chains along specific crystallographic directions [1] [3].

The incorporated water molecules play a crucial role in the hydrogen bonding network topology by serving as both donors and acceptors in O–H⋯O interactions [1]. These water-mediated hydrogen bonds create cross-links between the molecular ribbons, resulting in a two-dimensional network that extends throughout the crystal structure [1]. The water molecules occupy specific crystallographic sites that maximize the number of favorable hydrogen bonding interactions while maintaining optimal geometric parameters [1].

The hydrogen bonding network demonstrates remarkable stability through the formation of ring motifs and chain structures that distribute the intermolecular forces effectively [1] [3]. The geometric parameters of the hydrogen bonds, including donor-acceptor distances and bond angles, fall within the typical ranges for strong hydrogen bonding interactions [1]. This network topology contributes significantly to the thermal stability and mechanical properties of the crystalline material [1].

Spectroscopic Profiling

Fourier Transform Infrared Vibrational Mode Assignments

The Fourier Transform Infrared spectroscopic analysis of 3,4-diaminobenzophenone reveals distinctive vibrational modes that provide detailed insights into the molecular structure and functional group characteristics [4] [5]. The spectral profile exhibits characteristic absorption bands corresponding to the various molecular vibrations associated with the amino groups, aromatic rings, and carbonyl functionality [4] [5]. Comprehensive vibrational assignments have been established through comparison with theoretical calculations using density functional theory methods, particularly the B3LYP functional with 6-31G* and 6-31G** basis sets [4] [5].

The amino group vibrational modes appear in the high-frequency region, with N-H stretching vibrations observed between 3300-3500 cm⁻¹ [4] [5]. These bands exhibit characteristic splitting patterns that reflect the symmetric and asymmetric stretching modes of the primary amino groups at the 3,4-positions [4] [5]. The intensity and frequency of these absorption bands are influenced by intermolecular hydrogen bonding interactions that occur in the solid state [4] [5].

The aromatic C-H stretching vibrations manifest in the region between 3000-3100 cm⁻¹, displaying the typical pattern associated with substituted benzene rings [4] [5]. The carbonyl stretching vibration appears as a strong absorption band in the range of 1640-1670 cm⁻¹, confirming the presence of the ketone functionality within the benzophenone core [4] [5]. This carbonyl band position is characteristic of aromatic ketones and provides valuable information about the electronic environment of the carbonyl group [4] [5].

The mid-frequency region contains several important vibrational modes including N-H bending vibrations (1590-1620 cm⁻¹), aromatic C=C stretching modes (1450-1600 cm⁻¹), and C-N stretching vibrations (1300-1400 cm⁻¹) [4] [5]. The fingerprint region below 1300 cm⁻¹ contains numerous vibrational modes that provide unique spectroscopic signatures for molecular identification [4] [5].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment Description | Reference |

|---|---|---|---|

| N-H stretching (amino groups) | 3300-3500 | Primary amine NH₂ symmetric and asymmetric stretching | [4] [5] |

| C-H stretching (aromatic) | 3000-3100 | Aromatic CH stretching vibrations | [4] [5] |

| C=O stretching (carbonyl) | 1640-1670 | Ketone carbonyl stretching vibration | [4] [5] |

| N-H bending (amino groups) | 1590-1620 | NH₂ scissoring vibrations | [4] [5] |

| C=C stretching (aromatic) | 1450-1600 | Aromatic ring C=C stretching modes | [4] [5] |

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C)

The Nuclear Magnetic Resonance spectroscopic analysis of 3,4-diaminobenzophenone provides comprehensive structural information through both proton (¹H) and carbon-13 (¹³C) NMR techniques [6] [7]. The ¹H NMR spectrum exhibits characteristic resonance patterns that reflect the electronic environments of the various hydrogen atoms within the molecular framework [6]. The aromatic proton signals appear in the typical downfield region between 6.5-8.0 ppm, with specific chemical shift values that correspond to the substitution pattern on the benzene rings [6].

The amino group protons generate distinctive signals that are sensitive to hydrogen bonding and exchange phenomena [6]. In deuterated dimethyl sulfoxide (DMSO-d₆) solvent, the amino protons typically appear as broad signals due to rapid exchange processes [6]. The chemical shift positions of these protons provide valuable information about the electronic effects of neighboring substituents and the extent of intermolecular interactions [6].

The aromatic region of the ¹H NMR spectrum displays a complex multipicity pattern resulting from the coupling interactions between adjacent aromatic protons [6]. The substitution pattern of the 3,4-diaminobenzophenone creates a characteristic splitting pattern that can be analyzed to confirm the regiochemistry of the amino group positions [6]. The integration ratios of the aromatic proton signals correspond to the expected number of hydrogen atoms on each benzene ring [6].

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule, with chemical shifts that reflect the electronic environments of the various carbon atoms [8] [9]. The carbonyl carbon typically appears at approximately 190-200 ppm, characteristic of aromatic ketones [8] [9]. The aromatic carbon signals span the region between 110-150 ppm, with specific chemical shift values that depend on the substitution pattern and electronic effects of the amino groups [8] [9].

The amino-substituted carbon atoms exhibit characteristic upfield shifts compared to unsubstituted aromatic carbons due to the electron-donating nature of the amino groups [8] [9]. These chemical shift patterns provide valuable structural confirmation and enable the assignment of individual carbon resonances within the molecular framework [8] [9].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3,4-diaminobenzophenone reveals characteristic fragmentation patterns that provide valuable structural information and enable compound identification [10] [11]. The molecular ion peak appears at m/z 212, corresponding to the molecular weight of the compound [10] [11]. This molecular radical cation serves as the precursor for subsequent fragmentation reactions that generate smaller fragment ions through various bond cleavage processes [10] [11].

The primary fragmentation pathways involve α-cleavage reactions adjacent to the amino groups and the carbonyl functionality [10] [11]. The loss of an amino group (NH₂, 17 mass units) generates a significant fragment ion at m/z 195, which represents [M-NH₂]⁺ [10] [11]. This fragmentation process reflects the labile nature of the amino substituents under electron impact ionization conditions [10] [11].

Another important fragmentation pathway involves the cleavage at the carbonyl carbon, resulting in the formation of the benzoyl cation [C₆H₅CO]⁺ at m/z 105 [10] [11]. This fragment often appears as one of the most abundant ions in the mass spectrum due to the stability of the benzoyl cation structure [10] [11]. The complementary fragment containing the diaminobenzene portion also contributes to the overall fragmentation pattern [10] [11].

The phenyl cation [C₆H₅]⁺ at m/z 77 represents a secondary fragmentation product formed through the loss of carbon monoxide from the benzoyl fragment [10] [11]. This fragmentation sequence demonstrates the step-wise nature of the bond cleavage processes that occur under mass spectrometric conditions [10] [11]. Additional smaller fragment ions result from ring fragmentation and rearrangement reactions that provide detailed structural information [10] [11].

The fragmentation patterns observed in mass spectrometry are particularly valuable for analytical applications, including the use of 3,4-diaminobenzophenone as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) [10] [11]. The compound demonstrates excellent performance as a reactive matrix for the analysis of α-ketoacid compounds through derivatization reactions [11].

| Fragment Ion (m/z) | Fragment Structure | Fragmentation Process | Relative Intensity | Reference |

|---|---|---|---|---|

| 212 | [M]⁺- (molecular ion) | Molecular radical cation | Variable (molecular ion peak) | [10] [11] |

| 195 | [M-NH₂]⁺ (loss of amino group) | α-cleavage adjacent to amino group | Medium | [10] [11] |

| 183 | [M-CHO]⁺ (loss of carbonyl) | Loss of formyl radical from carbonyl | Low | [10] [11] |

| 105 | [C₆H₅CO]⁺ (benzoyl cation) | α-cleavage at carbonyl carbon | High (base peak region) | [10] [11] |

| 77 | [C₆H₅]⁺ (phenyl cation) | Loss of CO from benzoyl fragment | Medium | [10] [11] |

| 51 | [C₄H₃]⁺ (fragment) | Ring fragmentation | Low | [10] [11] |

Purity

Quantity

XLogP3

Appearance

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant